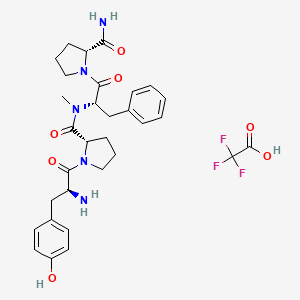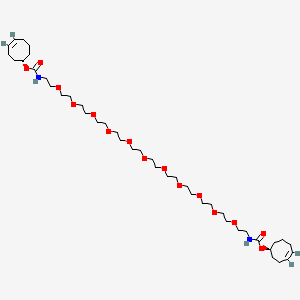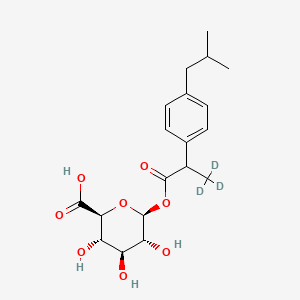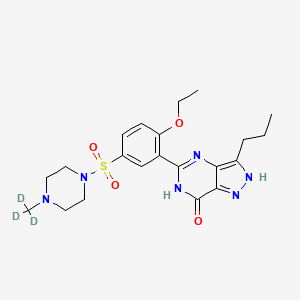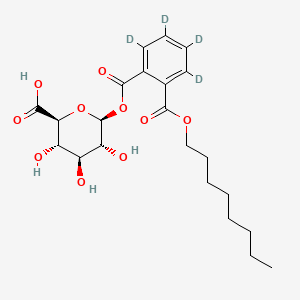
MtTMPK-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MtTMPK-IN-5 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This compound has demonstrated significant enzyme inhibitory activity with an IC50 value of 34 μM and notable activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 μM . This compound is primarily used in tuberculosis research due to its effectiveness in inhibiting the growth of Mycobacterium tuberculosis .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for MtTMPK-IN-5 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
MtTMPK-IN-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
MtTMPK-IN-5 has a wide range of scientific research applications, including:
Wirkmechanismus
MtTMPK-IN-5 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of thymidine monophosphate, which is a precursor for DNA synthesis. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, thereby inhibiting the growth and replication of Mycobacterium tuberculosis . The molecular targets and pathways involved include the thymidylate kinase enzyme and the associated biosynthetic pathways for DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
MtTMPK-IN-5 is unique in its potent inhibitory activity against Mycobacterium tuberculosis thymidylate kinase. Similar compounds include other thymidylate kinase inhibitors that target the same enzyme but may differ in their potency, specificity, and overall effectiveness. Some of these similar compounds include:
- MtTMPK-IN-1
- MtTMPK-IN-2
- MtTMPK-IN-3
- MtTMPK-IN-4
These compounds share a similar mechanism of action but may vary in their chemical structure and inhibitory activity .
Eigenschaften
Molekularformel |
C21H23N5O2 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
5-methyl-1-[1-[(6-pyridin-2-ylpyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-26(21(28)24-20(15)27)17-8-11-25(12-9-17)14-16-5-4-7-19(23-16)18-6-2-3-10-22-18/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,24,27,28) |
InChI-Schlüssel |
NFHHSDMJOLMBEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


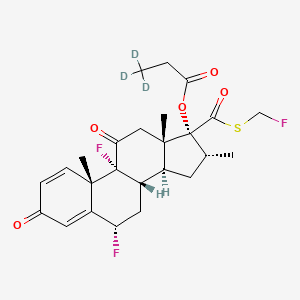

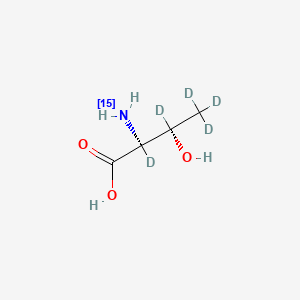

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
